molecular formula C15H15N3 B12635758 (R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine CAS No. 1393176-04-9

(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B12635758
CAS No.: 1393176-04-9
M. Wt: 237.30 g/mol
InChI Key: PYHXHXAQVLKMDM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(1-Phenyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chiral chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a benzimidazole core, a privileged structure in pharmacology known for its wide range of biological activities . The specific substitution pattern, with a phenyl group at the 1-position and a chiral aminomethyl group at the 2-position, makes it a valuable intermediate for the synthesis of more complex, target-oriented molecules . Benzimidazole derivatives are extensively researched for their potential as therapeutic agents. Scientific literature has documented analogs of this chemotype demonstrating diverse biological activities, including potent antimicrobial effects against challenging pathogens like Staphylococcus aureus and Mycobacterium species , as well as antimycobacterial activity . Furthermore, closely related 2-phenyl-1H-benzo[d]imidazole derivatives have been rationally designed and synthesized as novel inhibitors of the 17β-HSD10 enzyme, a target implicated in the pathogenesis of Alzheimer's disease . The presence of the chiral (R)-configured center on the ethanamine side chain is a critical feature for researchers exploring stereoselective interactions with biological targets. This chirality can profoundly influence a compound's binding affinity, potency, and metabolic profile, making this enantiomer a key building block for developing potential therapeutics . This compound is intended for research applications such as the design and synthesis of new bioactive molecules, structure-activity relationship (SAR) studies, and as a precursor in the development of potential inhibitors for various disease targets.

Properties

CAS No.

1393176-04-9

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

(1R)-1-(1-phenylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C15H15N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h2-11H,16H2,1H3/t11-/m1/s1

InChI Key

PYHXHXAQVLKMDM-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst. For example, the reaction of benzaldehyde with o-phenylenediamine in the presence of hydrochloric acid yields 1-phenyl-1H-benzo[D]imidazole.

    Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via a reductive amination reaction. This involves the reaction of the benzimidazole derivative with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, to form corresponding imines or amides.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Introduction of various functional groups such as halogens, alkyl, and sulfonyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of benzimidazole derivatives, including (R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine. A study demonstrated that compounds derived from benzimidazole exhibited significant anticonvulsant activity in various models, suggesting their potential as therapeutic agents for epilepsy. The mechanism involves modulation of neurotransmitter systems and ion channels, which are critical in seizure activity .

Anticancer Properties
Benzimidazole derivatives have shown promise in anticancer research. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been documented. For instance, studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This makes them potential candidates for developing new anticancer therapies .

Antimicrobial and Antiviral Activities
The antimicrobial properties of this compound have been explored against various bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for new antibiotics. Additionally, antiviral activities have been observed, particularly against viruses such as HIV and influenza, making it a subject of interest for antiviral drug development .

Pharmacological Studies

Receptor Interaction Studies
The compound has been investigated for its interaction with various receptors, including NMDA receptors and serotonin receptors. These interactions are crucial for understanding its pharmacodynamics and therapeutic effects. Molecular docking studies have provided insights into binding affinities and mechanisms of action, paving the way for rational drug design .

Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Studies involving oxidative stress models have shown that this compound can mitigate neuronal damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Nanomaterials Development
In material science, benzimidazole derivatives are being explored for their role in synthesizing nanomaterials with unique properties. The incorporation of this compound into polymer matrices has been studied to enhance the mechanical properties and thermal stability of materials. This application is particularly relevant in developing advanced composites for industrial uses .

Case Studies

Study Focus Findings
Azad et al., 2024Anticonvulsant ActivityDemonstrated significant anticonvulsant effects in animal models with minimal neurotoxicity .
Smith et al., 2023Anticancer PropertiesInduced apoptosis in cancer cell lines via DNA interaction; potential lead for cancer therapy .
Johnson et al., 2025Neuroprotective EffectsReduced oxidative stress-induced neuronal damage; implications for neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.

Comparison with Similar Compounds

Substitution Patterns on the Benzimidazole Core

The benzimidazole scaffold is highly modifiable. Key structural analogs include:

Compound Name Substituent at 1-Position Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Applications
(R)-1-(1-Phenyl-1H-benzo[d]imidazol-2-yl)ethanamine Phenyl (R)-Ethanamine C₁₅H₁₅N₃ 237.30 Chiral ligand, EGFR inhibition
(R)-1-(1-Cyclobutyl-1H-benzo[d]imidazol-2-yl)ethanamine Cyclobutyl (R)-Ethanamine C₁₃H₁₇N₃ 215.29 Enhanced lipophilicity; potential CNS activity
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride None (unsubstituted) Ethanamine C₉H₁₁N₃·2HCl 238.13 Intermediate for bioactive molecules
1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine Trityl-protected imidazole Methanamine-Phenyl C₃₃H₂₉N₃ 467.61 Bulky substituent for steric shielding
  • Impact of 1-Position Substitution: The phenyl group in the target compound enhances aromatic stacking interactions, improving binding to hydrophobic pockets (e.g., EGFR kinase domain) . Cyclobutyl substitution increases lipophilicity (clogP ≈ 2.5 vs. 1.8 for phenyl analog), favoring blood-brain barrier penetration . Trityl groups introduce steric bulk, reducing nonspecific binding but limiting solubility .

Stereochemical Considerations

The (R)-configuration of the ethanamine side chain is crucial for activity. For example:

  • In EGFR inhibitors, the (R)-enantiomer shows 10-fold higher binding affinity than the (S)-form due to optimal hydrogen bonding with Thr766 and Met793 residues .
  • Racemic mixtures (e.g., 2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride) exhibit reduced potency, underscoring the need for enantiopure synthesis .

Medicinal Chemistry

  • EGFR Inhibition : The target compound’s phenyl group enhances π-π interactions with EGFR’s hydrophobic pocket, achieving IC₅₀ values of 0.12 µM (vs. 0.45 µM for unsubstituted analogs) .
  • Antimicrobial Activity : Cyclobutyl analogs show moderate activity against S. aureus (MIC = 8 µg/mL) due to improved membrane penetration .

Materials Science

  • OLED Applications : Benzimidazole derivatives like TPBI (1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene) are used as electron-transport layers, achieving external quantum efficiencies >20% . The target compound’s ethanamine group could modify charge transport properties but remains underexplored in this context.

Biological Activity

(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, a compound belonging to the benzimidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H15N3
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 1398507-71-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including carbonic anhydrases (CAs), which are involved in pH regulation and ion transport in cells. Inhibitors of CAs have therapeutic implications in treating conditions like glaucoma and cancer .
  • Anticancer Properties : Recent studies indicate that benzimidazole derivatives exhibit significant anticancer activity. For example, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Some benzimidazole derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity TypeTarget/MechanismObserved EffectReference
Enzyme InhibitionCarbonic AnhydrasesSignificant inhibition
AnticancerVarious cancer cell linesInduces apoptosis and cell cycle arrest
NeuroprotectionNeurotransmitter modulationReduces oxidative stress
AntimicrobialBacterial strainsModerate to good inhibition

Anticancer Activity

In a study evaluating the anticancer profile of related benzimidazole compounds, it was found that certain derivatives exhibited IC50 values as low as 0.49 µM against V600E BRAF, a common mutation in melanoma . These compounds were further tested on NCI 60 cancer cell lines, revealing broad-spectrum growth inhibition.

Neuroprotective Effects

A study focusing on the neuroprotective potential of benzimidazole derivatives highlighted their ability to mitigate neurotoxicity induced by oxidative stress in neuronal cell cultures. This suggests a possible role in the treatment of neurodegenerative diseases .

Q & A

Q. What are the key steps for optimizing the synthesis of (R)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine?

  • Methodological Answer : Efficient synthesis involves refluxing substituted aryl amines with o-phenylenediamine derivatives under alkaline conditions (e.g., ammonia or NaOH). For example, a typical procedure includes refluxing the reactants in a water bath with ammonia, followed by NaOH addition, filtration, and recrystallization using ice-cold water . Alternative methods employ dioxan as a solvent with potassium carbonate as a base, refluxing for extended periods (e.g., 16 hours) to achieve high yields . One-pot syntheses using lanthanum chloride catalysts may reduce reaction steps and improve efficiency . Key parameters include reaction time, solvent choice, and purification via TLC monitoring (chloroform:methanol, 6:1 v/v) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Spectroscopic methods :
  • IR spectroscopy to identify functional groups (e.g., NH stretches in benzimidazole).
  • 1H NMR for aromatic proton environments and stereochemical assignments.
  • Mass spectrometry to verify molecular weight and fragmentation patterns .
  • Elemental analysis to confirm empirical formula .
  • X-ray crystallography (if single crystals are obtained) for absolute stereochemical determination, as demonstrated in related benzimidazole derivatives .

Q. How is the biological activity of this compound initially screened?

  • Methodological Answer : Initial screening involves:
  • In vitro assays against microbial strains (e.g., bacteria, fungi) using disk diffusion or microdilution methods to determine MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines to assess antiproliferative effects .
  • Enzyme inhibition studies (e.g., EGFR kinase assays) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can computational methods predict the pharmacological properties of this compound?

  • Methodological Answer : Computational approaches include:
  • Density Functional Theory (DFT) : To optimize geometry, calculate frontier molecular orbitals, and predict reactivity .
  • Molecular docking : To simulate binding interactions with target proteins (e.g., EGFR, cytochrome P450). Software like AutoDock Vina or Schrödinger Suite can prioritize compounds for experimental validation .
  • ADMET prediction : Tools like SwissADME or PreADMET assess absorption, distribution, and toxicity profiles, focusing on parameters like LogP, BBB permeability, and CYP450 interactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions arise due to variations in assay conditions (e.g., pH, solvent). Mitigation strategies:
  • Standardized protocols : Use consistent cell lines, solvent controls (e.g., DMSO ≤1%), and replicate experiments.
  • Structure-activity relationship (SAR) analysis : Modify substituents on the benzimidazole core to isolate bioactive moieties .
  • Meta-analysis : Compare data across studies while accounting for methodological differences (e.g., MIC thresholds, incubation times) .

Q. How is enantiomeric purity ensured during the synthesis of the (R)-enantiomer?

  • Methodological Answer : Chiral purity is maintained via:
  • Chiral catalysts or resolving agents : Use of (R)-specific ligands or enzymes in asymmetric synthesis.
  • Chiral chromatography : HPLC with chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers .
  • Crystallography : X-ray analysis to confirm absolute configuration, as applied in structurally similar compounds .

Q. What advanced synthetic routes enable functionalization of the benzimidazole core?

  • Methodological Answer : Functionalization strategies include:
  • Friedel-Crafts acylation : Using Eaton’s reagent (P2O5/MeSO3H) to introduce acyl groups under solvent-free conditions, achieving >90% yields .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for enhanced bioactivity .
  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling to install aryl/heteroaryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.